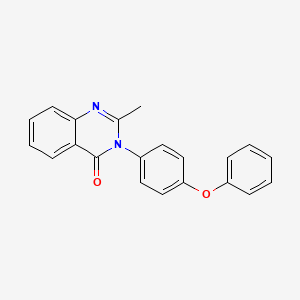

2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one

Description

Properties

CAS No. |

88538-91-4 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-methyl-3-(4-phenoxyphenyl)quinazolin-4-one |

InChI |

InChI=1S/C21H16N2O2/c1-15-22-20-10-6-5-9-19(20)21(24)23(15)16-11-13-18(14-12-16)25-17-7-3-2-4-8-17/h2-14H,1H3 |

InChI Key |

DBMLNQRNISFNOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

The compound 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one features a quinazolinone core substituted with a phenoxy group. Synthesis typically involves the reaction of 2-amino compounds with appropriate acylating agents. For instance, one study synthesized various quinazolinone derivatives through a multi-step process involving hydrazine hydrate and acetic anhydride, leading to compounds with significant biological activity .

Antibacterial Activity

Research has demonstrated that quinazolinones exhibit notable antibacterial properties. In one study, several derivatives were evaluated for their antibacterial activity against various bacterial strains. The findings indicated that compounds with specific substitutions on the quinazolinone ring exhibited enhanced activity compared to others. For example, the synthesized derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one | E. coli | 15 |

| 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one | S. aureus | 18 |

Antioxidant Properties

The antioxidant capabilities of quinazolinones have been assessed using various assays such as DPPH and ABTS. A study highlighted that the presence of hydroxyl groups significantly enhances the antioxidant activity of these compounds. Specifically, the compound's structure influences its ability to scavenge free radicals effectively .

Table 2: Antioxidant Activity Evaluation

| Compound Name | Assay Type | EC50 (µM) |

|---|---|---|

| 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one | DPPH | 25.0 |

| 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one | ABTS | 15.0 |

Anticancer Activity

Quinazolinones are recognized for their anticancer properties, particularly as inhibitors of tyrosine kinases involved in cancer progression. In vitro studies have shown that 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer). The IC50 values for these cell lines indicate moderate potency, suggesting potential as a lead compound in anticancer drug development .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 10 |

| PC3 | 8 |

Case Studies and Research Findings

- Analgesic Activity : A study evaluated the analgesic effects of quinazolinone derivatives in vivo using an acetic acid-induced writhing model in mice. The results indicated that certain derivatives exhibited significant analgesic activity, suggesting potential applications in pain management .

- Histaminic Activity : Another investigation focused on antihistaminic properties, revealing that specific derivatives provided substantial protection against histamine-induced bronchospasm in guinea pigs, with reduced sedation compared to traditional antihistamines .

Comparison with Similar Compounds

Analgesic and Anti-inflammatory Activity

The 2-methyl group at position 2 is a common feature in many bioactive quinazolinones. For example:

- Compound 5e : 2-Methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one demonstrated superior analgesic and anti-inflammatory activity in rodent models compared to the target compound, likely due to the electron-withdrawing trifluoromethyl group and isoxazole ring enhancing receptor interactions .

- Compound 6e/6f: 2-Methyl-3-(4-(5-morpholino/piperidinyl-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-one showed NMDA receptor inhibition surpassing Phenytoin, attributed to the oxadiazole moiety’s ability to modulate ion channel activity .

Antimicrobial and Antiviral Activity

- 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one : Exhibited antiviral activity against Tobacco Mosaic Virus (TMV) with an EC50 of 100.80 mg/mL, likely due to hydrogen bonding from the hydroxyl group .

- 2-Methyl-3-(substituteddiazenyl)quinazolin-4(3H)-one : Derivatives with diazenyl groups showed moderate antibacterial activity, but less than ampicillin .

Key Insight: The phenoxyphenyl group’s lack of polar substituents may limit the target compound’s antimicrobial efficacy compared to hydroxyl- or diazenyl-containing analogues.

Receptor Binding and Modulation

- Methaqualone (MTQ) : 2-Methyl-3-(o-tolyl)quinazolin-4(3H)-one acts as a GABAAR positive allosteric modulator (PAM). Substituents like o-tolyl enhance steric interactions with receptor pockets .

- Cl-PPQ : 3-(2-Chlorophenyl)-2-phenylquinazolin-4(3H)-one showed enhanced GABAAR binding due to chlorine’s electron-withdrawing effects .

Key Insight: The 4-phenoxyphenyl group’s bulkiness and electron-rich nature may hinder optimal binding to GABAAR compared to smaller, halogenated aryl groups.

Anti-inflammatory and Cytotoxic Activity

- Compound 6g: 2-Methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-7-nitroquinazolin-4(3H)-one demonstrated potent anti-inflammatory activity via NO modulation. The nitro group enhances electron-deficient character, improving target engagement .

- Compound A1 : 2-Methyl-3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one showed cytotoxicity linked to the thiazole ring’s ability to intercalate DNA .

Key Insight: The target compound’s phenoxyphenyl group may lack the electronic or structural features (e.g., nitro, thiazole) required for high anti-inflammatory or cytotoxic activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one derivatives?

- Methodological Answer : Quinazolin-4(3H)-one derivatives are typically synthesized via cyclization of anthranilic acid derivatives with substituted benzaldehydes or via microwave-assisted reactions. For example, conventional methods involve refluxing anthranilic acid with acetic anhydride to form intermediates, followed by substitution with phenoxy groups. Microwave-assisted synthesis significantly reduces reaction times (e.g., from hours to minutes) and improves yields (up to 85%) by enhancing reaction efficiency . Green chemistry approaches, such as using deep eutectic solvents or catalyst-free conditions, are also emerging to reduce environmental impact .

Q. How can spectroscopic techniques validate the structural integrity of quinazolin-4(3H)-one derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For instance, the methyl group at position 2 and phenoxyphenyl substitution at position 3 can be confirmed via characteristic splitting patterns in ¹H NMR. Mass spectrometry (HRMS or ESI-MS) provides molecular ion peaks to verify molecular weight, while FT-IR identifies functional groups like C=O stretching (~1680 cm⁻¹) in the quinazolinone core .

Advanced Research Questions

Q. How do structural modifications influence the anti-inflammatory activity of quinazolin-4(3H)-one derivatives?

- Methodological Answer : Substituents on the quinazolinone core and phenyl rings significantly modulate bioactivity. For example:

- Electron-withdrawing groups (e.g., nitro, bromo) at position 7 enhance anti-inflammatory activity by improving binding to NF-κB, as shown in carrageenan-induced edema models (e.g., compound 6g reduced inflammation by 72% vs. control) .

- Hydrophobic substituents (e.g., naphthyl) increase membrane permeability, improving pharmacokinetic profiles .

Structure-Activity Relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or VEGFR-2 .

Q. What strategies resolve contradictions in biological activity data across quinazolin-4(3H)-one derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent positioning. To address this:

- Standardized Assays : Use consistent models (e.g., RAW264.7 cells for anti-inflammatory activity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Crystallographic Analysis : Single-crystal X-ray diffraction (as in ) clarifies substituent conformations that may affect target binding.

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for antimicrobial activity) to identify trends masked by experimental noise .

Q. How do molecular docking studies elucidate the mechanism of action of quinazolin-4(3H)-one derivatives?

- Methodological Answer : Docking simulations (e.g., using Schrödinger Suite or MOE) predict binding modes to targets like Pim-1 kinase or GABA receptors. For example:

- Hydrogen Bonding : The quinazolinone carbonyl interacts with key residues (e.g., Lys67 in Pim-1), stabilizing inhibitor-enzyme complexes .

- Allosteric Modulation : Derivatives like PPTQ (2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one) act as positive allosteric modulators at GABAₐ receptors by occupying non-conserved binding pockets, enhancing receptor subtype selectivity .

Q. What are the challenges in optimizing quinazolin-4(3H)-one derivatives for dual pharmacological activities (e.g., anticancer and anti-inflammatory)?

- Methodological Answer : Balancing dual activity requires:

- Scaffold Hybridization : Merging pharmacophores (e.g., quinolone and quinazolinone moieties) to target multiple pathways. Compound 6d (6,7-dimethoxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)quinazolin-4(3H)-one) showed dual cytotoxicity (IC₅₀ = 8.2 µM against HeLa) and anti-inflammatory activity .

- ADMET Profiling : Assess solubility (via LogP calculations) and metabolic stability (e.g., CYP450 inhibition assays) to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.